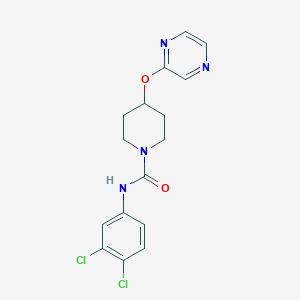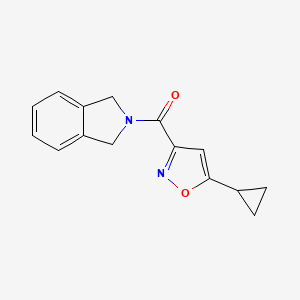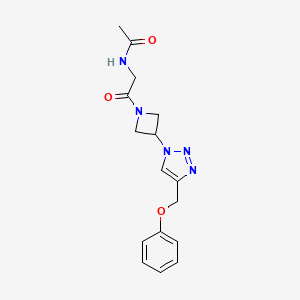
N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound is commonly referred to as DPA-714 and is known for its ability to selectively bind to the translocator protein (TSPO), which is located in the outer mitochondrial membrane of cells. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, despite its complexity, plays a significant role in various scientific research areas due to its structural and functional properties. This compound, like many others in the realm of chemical research, has potential applications in medicinal chemistry, drug discovery, and the study of biological systems. The following paragraphs detail some of the broader research contexts in which similar compounds are studied, providing insights into the types of applications that N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide and related molecules might have.
Medicinal Chemistry and Pharmacology
Compounds with structures similar to N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide often find relevance in medicinal chemistry and pharmacology. For instance, piperazine derivatives are extensively studied for their therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties among others (Rathi et al., 2016). Such compounds' versatility underscores the potential of N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide in drug discovery, highlighting the importance of structural modifications on pharmacological profiles.
Synthetic and Applied Chemistry
In synthetic chemistry, the design and functionalization of molecules like N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide can lead to new materials with promising applications in various fields, including optoelectronics and material science. For instance, functionalized quinazolines and pyrimidines have been explored for their potential in creating novel optoelectronic materials (Lipunova et al., 2018). This illustrates the compound's relevance in developing materials for electronic devices, highlighting the intersection between organic chemistry and material sciences.
Biological Studies and Mechanistic Insights
The study of compounds with complex structures like N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide in biological systems can provide valuable mechanistic insights. For example, research into the biological activities of synthesized phenothiazines has revealed a wide range of promising biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties (Pluta et al., 2011). This suggests that similarly structured compounds could be instrumental in elucidating biological pathways and developing novel therapeutic agents.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-13-2-1-11(9-14(13)18)21-16(23)22-7-3-12(4-8-22)24-15-10-19-5-6-20-15/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVNBLTYVWCREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide](/img/structure/B2734736.png)


![2-(Furan-2-yl)-1-(thieno[3,2-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2734740.png)
![N-(2-cyanophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2734741.png)

![N-tert-butyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2734744.png)
![2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol](/img/structure/B2734745.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734746.png)



